The compound Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2, also known as a bombesin analogue, is a peptide that plays a significant role in targeted cancer therapies due to its interaction with the gastrin-releasing peptide receptor (GRPR). This receptor is often overexpressed in various tumors, making bombesin analogues valuable for both diagnostic and therapeutic applications in oncology. The compound's structure consists of a sequence of amino acids that contribute to its biological activity and specificity.
Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 is classified as a neuropeptide and is derived from the amphibian peptide bombesin. It belongs to a group of compounds known as bombesin-like peptides, which are involved in several physiological processes, including the regulation of gastric secretion and stimulation of smooth muscle contraction. The compound can be sourced from synthetic processes or derived from natural peptides through various chemical modifications.
The synthesis of Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to form the desired peptide chain.
The molecular structure of Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 consists of 13 amino acids with a terminal amide group. The structure can be visualized using software tools that model peptide conformation based on its sequence.
Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 can undergo various chemical reactions, primarily involving interactions with receptors or other biomolecules:
These reactions are typically characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and functional activity.
Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 exerts its effects primarily through binding to GRPR, leading to:
Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 has several scientific uses:
Bombesin-like peptides (BLPs) constitute an evolutionarily ancient signaling system originating in the deuterostome ancestor. The prototypical bombesin (Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) was first isolated from amphibian skin (Bombina bombina) [1] [6]. Orthologous peptides demonstrate remarkable structural conservation across vertebrates, particularly in the bioactive C-terminal region (-Trp-Ala-Val-Gly-His-Leu-Met-NH₂). This domain mediates receptor binding via G-protein coupled receptors (GPCRs), classified as BB1 (neuromedin B receptor), BB2 (gastrin-releasing peptide receptor, GRPR), BB3 (orphan receptor), and BB4 (amphibian-specific) subtypes [1] [2].
Genomic analyses reveal BLP precursor genes in diverse deuterostomes:
Table 1: Evolutionary Conservation of Bombesin-like Peptides
| Taxon | Representative Peptide | Receptor Subtype Expressed | Primary Functions |
|---|---|---|---|
| Amphibians (Bombina) | Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | BB2, BB4 | Antimicrobial defense, Satiety |
| Mammals (Human) | GRP (Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Thr-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) | BB2 (GRPR) | Gastrointestinal motility, Gastrin release |
| Teleosts (Zebrafish) | GRP (conserved -Trp-Ala-Val-Gly-His-Leu-Met-NH₂) | BB2 | Feeding behavior modulation |
| Echinoderms (Starfish) | ArBN (pQQRLGNQWAVGHLM-NH₂) | GRPR ortholog | Stomach retraction, Feeding inhibition |
Functional roles are phylogenetically conserved, regulating:
The amphibian-derived analogue Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ ([Tyr⁴]-bombesin) exemplifies structural diversification driven by selective pressure. Unlike canonical bombesin (Leu⁴), this variant possesses a Tyr substitution at position 4. Phylogenetic evidence indicates this modification arose in specific anuran lineages (e.g., Phyllomedusa) but remains absent in mammalian GRP or NMB [6] [10].
Functional characterization reveals:
Table 2: Ligand-Receptor Selectivity Profiles of Bombesin Analogues
| Ligand | BB1 (NMBR) Affinity (IC₅₀, nM) | BB2 (GRPR) Affinity (IC₅₀, nM) | BB3 Affinity (IC₅₀, nM) |
|---|---|---|---|
| [Tyr⁴]-Bombesin | 41.5 ± 2.5 | 3.2 ± 0.5 | >100 |
| Canonical Bombesin (Leu⁴) | 26.3 ± 3.5 | 41.5 ± 2.5 | >100 |
| Human GRP | 8.9 ± 1.2 | 0.8 ± 0.1 | 32.7 ± 4.1 |
| Human NMB | 0.5 ± 0.1 | 12.4 ± 2.3 | 45.6 ± 5.3 |
This divergence reflects adaptive evolution:
Bombesin-like peptides undergo essential post-translational modifications (PTMs) that dictate their bioactivity, stability, and receptor specificity. Key PTMs identified across vertebrates include:
Table 3: Impact of Key PTMs on [Tyr⁴]-Bombesin Function
| Modification | Enzyme Involved | Functional Consequence | Evolutionary Conservation |
|---|---|---|---|
| N-terminal pyroglutamination | Glutaminyl cyclase | Blocks aminopeptidase degradation; Stabilizes α-helical conformation | Vertebrates to echinoderms |
| C-terminal α-amidation | Peptidylglycine α-amidating monooxygenase | Enables high-affinity receptor binding; Essential for signal transduction | Universal in deuterostomes |
| Tyrosine sulfation (Tyr⁴) | Tyrosylprotein sulfotransferase | Potentiates BB2 receptor selectivity; Enhances proteolytic resistance | Vertebrate-specific |
| Endoprotelytic cleavage | Proprotein convertases (e.g., Furin) | Generates bioactive peptide from precursor; Regulates tissue-specific processing | Conserved across metazoans |
Biosynthetic plasticity enables functional diversification:
These modifications exemplify conserved mechanisms for optimizing peptide-receptor interactions across 500 million years of deuterostome evolution.
CAS No.: 3179-10-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 4337-12-6